molecular formula C21H18FN5OS B3006261 3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone CAS No. 478063-61-5

3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone

Cat. No.: B3006261
CAS No.: 478063-61-5
M. Wt: 407.47
InChI Key: MLVZGWCMFVCBOY-UHFFFAOYSA-N
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Description

3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone is a recognized and potent inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is fundamental to processes such as hematopoiesis, immune function, and cell growth, and its dysregulation, particularly through mutated JAK2 (JAK2 V617F), is a hallmark of various myeloproliferative neoplasms (MPNs) like polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Research has demonstrated that this compound exhibits significant anti-proliferative activity against JAK2-dependent cell lines, including HEL cells which harbor the JAK2 V617F mutation, by inducing cell cycle arrest and apoptosis. Its high selectivity for JAK2 over other kinase family members makes it an invaluable pharmacological tool for dissecting the specific roles of JAK2-driven signaling in both physiological and pathological contexts. Beyond MPNs, investigations into JAK2 inhibition are expanding into other oncological areas and inflammatory diseases, positioning this compound as a key candidate for exploring novel targeted therapeutic strategies. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-2-26-20(23-24-21(26)29-14-15-8-10-16(22)11-9-15)19-18(28)12-13-27(25-19)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVZGWCMFVCBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone is a synthetic organic molecule belonging to the triazole class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C23H27FN4O3S2
  • Molecular Weight : 490.61 g/mol
  • IUPAC Name : 4-Ethyl-3-{[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown potential as an antibacterial agent . In a study evaluating various triazole compounds, it was found that modifications at the triazole ring can enhance activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Compound MIC (μg/mL) Target Organisms
3-{4-Ethyl...0.125 - 8S. aureus, E. coli, Pseudomonas aeruginosa

Antifungal Activity

The compound's triazole structure suggests potential antifungal properties. Triazoles are well-known for their efficacy against fungal infections by inhibiting ergosterol synthesis in fungal cell membranes. Preliminary tests have demonstrated that similar compounds exhibit MIC values ranging from 0.5 to 16 μg/mL against various fungal strains .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. The compound has been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted its effects on breast and lung cancer cell lines, showing promising results in reducing cell viability .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole moiety can act as a ligand for enzyme active sites, leading to inhibition of key metabolic pathways.
  • Receptor Binding : The fluorobenzyl group enhances lipophilicity, facilitating better receptor binding and potentially increasing bioavailability.
  • Cell Membrane Interaction : The compound may integrate into cellular membranes, disrupting normal function and leading to cell death in pathogens.

Case Studies

  • Antibacterial Efficacy Against MRSA : In a controlled study, derivatives similar to the target compound were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing significant antibacterial activity with MIC values lower than traditional antibiotics .
  • Fungal Resistance Mechanisms : Another study examined the antifungal effects on resistant strains of Candida albicans. The compound demonstrated effectiveness even against strains resistant to fluconazole, suggesting a novel mechanism of action .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C22H24FN3O4SC_{22}H_{24}FN_3O_4S, indicating the presence of multiple functional groups that contribute to its reactivity and biological activity. The structure features a triazole ring, which is known for its pharmacological significance, particularly in the development of antifungal and antibacterial agents. The presence of a pyridazinone moiety further enhances its potential as a bioactive compound.

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research. Studies have shown that derivatives of triazole and pyridazinone exhibit significant activity against various microbial strains. For instance:

  • A study demonstrated that similar triazole derivatives displayed potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The triazole ring is particularly noted for its antifungal properties. Compounds with this structure have been extensively studied for their effectiveness against fungal pathogens, making them valuable in treating infections caused by fungi such as Candida species.

Anticancer Potential

Research has indicated that compounds containing pyridazinone structures exhibit anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of 3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone typically involves multi-step reactions that may include:

  • Formation of Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Pyridazinone Synthesis : Cyclization reactions involving hydrazones or similar precursors.
  • Final Coupling : Incorporating the ethyl and fluorobenzyl groups through nucleophilic substitution or coupling reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of triazole derivatives against a panel of bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound induced significant cytotoxic effects, with IC50 values indicating potent activity against breast cancer cells. Mechanistic studies revealed that it triggers apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

The triazole ring is a common scaffold in bioactive molecules. Key analogs and their substituent differences are summarized below:

Table 1: Structural Comparison of Triazole-Containing Analogs
Compound Name Triazole Substituents Core Structure Molecular Formula Molecular Weight Key Features
Target Compound 4-ethyl, 5-(4-fluorobenzylsulfanyl) Pyridazinone C₂₁H₁₉FN₄OS 410.46 Balances lipophilicity (fluorobenzyl) and steric bulk (ethyl)
1-(4-Chlorophenyl)-3-[4-ethyl-5-(propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone () 4-ethyl, 5-(propadienylsulfanyl) Pyridazinone C₁₅H₁₄ClN₅OS 371.88 Propadienylsulfanyl introduces unsaturated bonds; chloro substituent enhances electronegativity
6-([4-Ethyl-5-(4-Methylbenzylsulfanyl)-4H-1,2,4-Triazol-3-Yl]Methoxy)-2-Phenyl-3(2H)-Pyridazinone () 4-ethyl, 5-(4-methylbenzylsulfanyl) Pyridazinone C₂₃H₂₄N₄O₂S 420.52 Methylbenzyl group increases lipophilicity vs. fluorobenzyl
4-(4-Fluorobenzyl)-3-[(3-Methoxybenzyl)Sulfanyl]-5-(Trifluoromethyl)-4H-1,2,4-Triazole () 5-trifluoromethyl, 3-(3-methoxybenzylsulfanyl) Triazole (no pyridazinone) C₁₉H₁₆F₄N₄OS 464.42 Trifluoromethyl enhances electron-withdrawing effects; methoxybenzyl improves solubility

Impact of Substituents on Physicochemical Properties

  • 4-Fluorobenzylsulfanyl (Target Compound): The fluorine atom enhances metabolic stability and hydrophobic interactions compared to non-halogenated analogs (e.g., 4-methylbenzyl in ) .
  • Ethyl vs.
  • Trifluoromethyl () : This strongly electron-withdrawing group increases electronegativity, which may enhance binding to targets requiring polar interactions .

Q & A

Basic Synthesis & Optimization

Q: What are the critical steps and challenges in synthesizing 3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone, and how can reaction conditions be optimized? A:

  • Key Steps :
    • Triazole Core Formation : Condensation of thiosemicarbazide derivatives with carbonyl compounds to form the 1,2,4-triazole ring. Substituent introduction (e.g., ethyl group at N4) requires controlled alkylation .
    • Sulfanyl Group Incorporation : Reaction of 4-fluorobenzyl thiol with a halogenated triazole intermediate under basic conditions (e.g., K₂CO₃/DMF) .
    • Pyridazinone Attachment : Cyclization of phenylhydrazine with diketone intermediates, followed by oxidation .
  • Optimization Strategies :
    • Use polar aprotic solvents (e.g., DMF, NMP) to enhance solubility and reaction efficiency .
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products .
    • Monitor reaction progress with TLC or LC-MS to minimize byproducts .

Advanced Structural Characterization

Q: Which advanced techniques are recommended for resolving the crystal structure and confirming the stereochemistry of this compound? A:

  • X-ray Crystallography :
    • Use SHELX programs (SHELXL for refinement) to solve crystal structures. The 4-fluorobenzylthio group’s orientation and triazole-pyridazinone dihedral angles can be precisely determined .
    • Example: A related triazole-pyrazole derivative showed a dihedral angle of 85.2° between aromatic rings, confirmed via SHELXL refinement .
  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). The pyridazinone carbonyl (δ ~160 ppm) and triazole C-S (δ ~125 ppm) are diagnostic .
    • FT-IR : Confirm S-H bond absence (absence of ~2550 cm⁻¹ peak) post-sulfanyl group incorporation .

Basic Biological Activity Screening

Q: What standardized assays are suitable for evaluating the antimicrobial activity of this compound? A:

  • In Vitro Microbial Inhibition :
    • Follow CLSI guidelines for broth microdilution (e.g., MIC determination against S. aureus, E. coli). Use 96-well plates with compound concentrations from 0.5–128 µg/mL .
    • Positive Controls : Compare with fluconazole (antifungal) or ciprofloxacin (antibacterial) .
  • Data Interpretation :
    • Activity correlates with electron-withdrawing groups (e.g., 4-fluorobenzylthio enhances membrane penetration via lipophilicity) .

Advanced Mechanistic Studies

Q: How can molecular docking and SAR studies predict the compound’s interaction with microbial enzymes? A:

  • Docking Workflow :
    • Target Selection : Use enzymes like CYP51 (fungal lanosterol demethylase) or DNA gyrase (bacterial topoisomerase) from PDB (e.g., 5TZ1 for CYP51).
    • Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G*) .
    • Software : AutoDock Vina or GOLD for binding affinity calculations. The 4-fluorobenzylthio group may occupy hydrophobic pockets, while the triazole coordinates catalytic metal ions .
  • SAR Insights :
    • Ethyl at N4 improves metabolic stability compared to methyl .
    • Fluorine substitution enhances target affinity via halogen bonding (e.g., ΔG = −8.2 kcal/mol in CYP51 docking) .

Data Contradiction Resolution

Q: How should researchers address discrepancies in biological activity data caused by substituent variations? A:

  • Systematic Analysis :
    • Table 1 : Substituent Effects on Antimicrobial MIC (µg/mL)
Substituent (R)S. aureusE. coliReference
4-Fluorobenzylthio28
4-Chlorobenzylthio416
Cycloheptyl>128>128
  • Key Factors :
  • Electron-withdrawing groups (F, Cl) enhance activity vs. electron-donating (e.g., cycloheptyl).
  • Steric hindrance from bulky groups reduces binding .
  • Validation : Repeat assays under standardized conditions (pH, inoculum size) and use statistical tools (e.g., ANOVA) to confirm significance .

Advanced Computational Modeling

Q: What DFT parameters should be prioritized for modeling the electronic properties of this compound? A:

  • Key Calculations :
    • HOMO-LUMO Gap : Predict reactivity (e.g., narrow gaps correlate with antimicrobial activity). A related triazole derivative showed a gap of 4.1 eV .
    • MEP Surfaces : Identify nucleophilic/electrophilic regions. The pyridazinone carbonyl is a strong electrophilic site .
    • NBO Analysis : Quantify hyperconjugative interactions (e.g., sulfur’s lone pair donation to σ*(C-N)) .
  • Software : Gaussian09 with B3LYP/6-311++G(d,p) basis set .

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